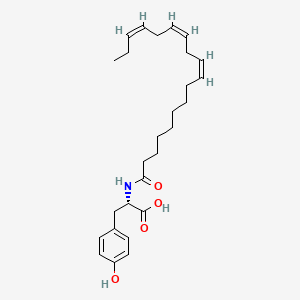
N-(α-亚麻酸酰基)酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(alpha-Linolenoyl) tyrosine, also known as NLT, is a derivative of tyrosine . It has a molecular formula of C27H39NO4 and a molecular weight of 441.6 g/mol . The IUPAC name for this compound is 3-(4-hydroxyphenyl)-2-[[ (9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid .
Molecular Structure Analysis
The molecular structure of N-(alpha-Linolenoyl) tyrosine is characterized by an amide bond . The compound is too flexible for conformer generation .Physical And Chemical Properties Analysis
N-(alpha-Linolenoyl) tyrosine has a molecular weight of 441.6 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 17. Its exact mass and monoisotopic mass are both 441.28790873 g/mol. The topological polar surface area of the compound is 86.6 Ų .科学研究应用
神经退行性疾病
NALT: 是ω-3必需脂肪酸α-亚麻酸和氨基酸酪氨酸的结合物。 它已被研究用于其增强中枢神经系统 (CNS) 多巴胺含量的潜力,方法是促进酪氨酸跨越血脑屏障的转运 . 此特性使其成为治疗诸如帕金森病等神经退行性疾病的候选药物,其中多巴胺不足是由于黑质多巴胺能神经元退化而导致的关键问题 .
多巴胺合成增强
在实验模型中,NALT已被证明可以增加 CNS 多巴胺水平。这是重要的,因为酪氨酸是神经元多巴胺合成的代谢前体。 通过增加大脑中酪氨酸的可用性,NALT 可能被用于在以多巴胺缺乏为特征的疾病中促进多巴胺合成 .
脑多不饱和脂肪酸
NALT: 作为二十二碳六烯酸 (DHA) 的前体,二十二碳六烯酸 (DHA) 是一种突出的脑多不饱和脂肪酸。DHA 的作用对于维持细胞膜的流动性至关重要,并且参与各种脑功能。 对 NALT 应用的研究可以进一步加深我们对如何通过膳食补充剂维持和改善认知功能的理解 .
CNS 疾病的实验模型
NALT 穿越血脑屏障的能力及其与抗帕金森治疗剂一致的活性谱,使其成为用于实验性大鼠模型的有价值化合物。 这些模型有助于研究 CNS 疾病并测试新的治疗方法的有效性 .
脂类生物化学
作为脂类化合物,NALT 在脂类生物化学领域具有应用。它可用于研究脂类在生物学、健康、疾病和药物开发中的作用。 了解像 NALT 这样的脂类的生化途径和相互作用可以导致新药和治疗方法的开发 .
膳食补充剂
鉴于其作为 CNS 多巴胺增强脂类的作用,NALT 可以被探索作为一种新型膳食补充剂。 它影响神经递质水平的潜力表明它可能对旨在改善心理健康和神经功能的饮食有益 .
神经递质研究
NALT: 与神经递质的研究有关,不仅是多巴胺。 它对 CNS 的影响以及对其他神经递质系统的潜在影响可以提供对各种精神疾病和神经疾病治疗的见解 .
药理学药物开发
NALT 与抗帕金森治疗剂一致的活性谱为将其开发成药理学药物开辟了可能性。 它增加 CNS 多巴胺水平的能力可以用来创造针对多巴胺相关疾病的药物 .
作用机制
Target of Action
N-(alpha-Linolenoyl) tyrosine, also known as NALT, is primarily targeted towards the neurotransmitter dopamine, which is found in the central nervous system (CNS) . Dopamine plays a crucial role in the brain’s reward system and motor control .
Mode of Action
NALT is a simple α-amide conjugate between the ω-3 essential fatty acid α-linolenate and the amino acid tyrosine . It enhances CNS dopamine content by facilitating the transport of the tyrosine precursor across the blood-brain barrier . This results in an increase in CNS dopamine levels .
Biochemical Pathways
NALT affects the biochemical pathway of dopamine synthesis. The α-linolenate in NALT is an important precursor to docosahexaenoic acid (DHA), a prominent brain polyunsaturated fatty acid, while tyrosine is the metabolic precursor for neuronal dopamine synthesis .
Pharmacokinetics
It is known that nalt can cross the blood-brain barrier, which suggests good bioavailability .
Result of Action
The primary result of NALT’s action is an increase in dopamine levels in the CNS . In experimental rat models of dopamine insufficiency, NALT increased CNS dopamine levels and exhibited an activity profile consistent with an anti-Parkinson’s therapeutic agent .
Action Environment
As nalt is able to cross the blood-brain barrier, it can be inferred that its action is likely influenced by factors within the cns environment .
生化分析
Biochemical Properties
N-(alpha-Linolenoyl) tyrosine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including fatty acid amide hydrolase, which breaks down the compound into its constituent parts, alpha-linolenic acid and tyrosine . This interaction facilitates the transport of tyrosine across the blood-brain barrier, enhancing dopamine synthesis in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine has been shown to interact with dopamine receptors, potentially modulating their activity and contributing to its neuroprotective effects .
Cellular Effects
N-(alpha-Linolenoyl) tyrosine influences various cellular processes, particularly in neuronal cells. It has been observed to increase dopamine levels in the brain, which can enhance neuronal activity and improve motor function . The compound also affects cell signaling pathways, including those involved in dopamine synthesis and release . Furthermore, N-(alpha-Linolenoyl) tyrosine has been shown to impact gene expression related to dopamine metabolism, potentially leading to long-term changes in neuronal function .
Molecular Mechanism
The molecular mechanism of N-(alpha-Linolenoyl) tyrosine involves its binding interactions with various biomolecules. The compound is transported across the blood-brain barrier, where it is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine . Tyrosine is then utilized in the synthesis of dopamine, a critical neurotransmitter in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine may inhibit or activate specific enzymes involved in dopamine metabolism, further enhancing its effects on dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(alpha-Linolenoyl) tyrosine have been observed to change over time. The compound is relatively stable, but its degradation products, alpha-linolenic acid and tyrosine, continue to exert effects on cellular function . Long-term studies have shown that N-(alpha-Linolenoyl) tyrosine can lead to sustained increases in dopamine levels and improved motor function in animal models . The compound’s stability and degradation rate can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-(alpha-Linolenoyl) tyrosine vary with different dosages in animal models. At lower doses, the compound has been shown to increase dopamine levels and improve motor function without inducing adverse effects . At higher doses, N-(alpha-Linolenoyl) tyrosine may cause toxicity and other adverse effects, such as dyskinesia and hyperhomocysteinemia . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes .
Metabolic Pathways
N-(alpha-Linolenoyl) tyrosine is involved in several metabolic pathways, primarily those related to dopamine synthesis and metabolism . The compound is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine, which are then utilized in various metabolic processes . Tyrosine is a precursor for dopamine synthesis, while alpha-linolenic acid is involved in the production of other essential fatty acids and signaling molecules . These metabolic pathways highlight the compound’s role in modulating dopamine levels and other biochemical processes .
Transport and Distribution
N-(alpha-Linolenoyl) tyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is transported across the blood-brain barrier by facilitated diffusion, where it is hydrolyzed into its constituent parts . Within the brain, N-(alpha-Linolenoyl) tyrosine is distributed to various regions involved in dopamine synthesis and release . The compound’s localization and accumulation in these regions contribute to its neuroprotective effects .
Subcellular Localization
The subcellular localization of N-(alpha-Linolenoyl) tyrosine is primarily within neuronal cells, where it exerts its effects on dopamine synthesis and release . The compound is localized to specific compartments, such as synaptic vesicles and mitochondria, where it can influence cellular function . Post-translational modifications and targeting signals may direct N-(alpha-Linolenoyl) tyrosine to these compartments, enhancing its activity and function .
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQLZTQITSWABQ-GMOGWPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does NLT affect dopamine levels in the brain, and how does this relate to its potential in treating Parkinson's disease?
A1: NLT has demonstrated the ability to increase dopamine levels in the brains of rats. [, ] This is significant because Parkinson's disease is characterized by a loss of dopamine-producing cells in the brain, leading to motor control issues. Research suggests that NLT might achieve this by increasing both dopamine production and release within the striatum, a brain region crucial for motor function. [] Additionally, unlike levodopa (L-DOPA), the current gold standard treatment for Parkinson's disease, NLT does not appear to induce rapid tolerance or dyskinesia (involuntary movements) in animal models. []
Q2: What are the key structural features of NLT, and how might these contribute to its properties?
A2: NLT is an amide bond molecule formed by combining L-tyrosine, an amino acid unable to cross the blood-brain barrier on its own, with alpha-linolenic acid, an essential fatty acid. [] While the exact mechanism remains under investigation, it is proposed that the lipophilic nature of the fatty acid chain in NLT might facilitate its passage across the blood-brain barrier, allowing it to reach the brain and exert its effects on dopamine systems. [] Further research is needed to confirm this hypothesis and fully elucidate the structure-activity relationship of NLT.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584588.png)
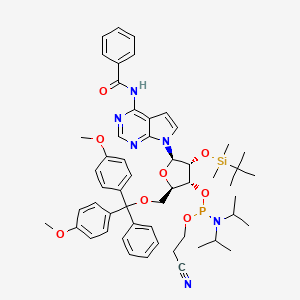
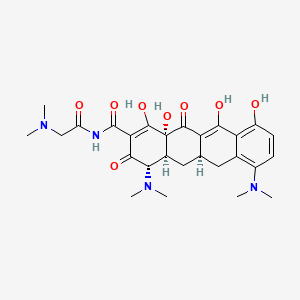
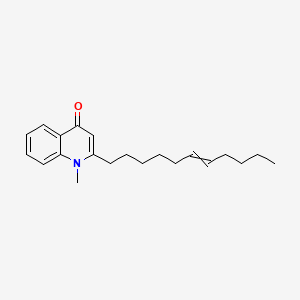

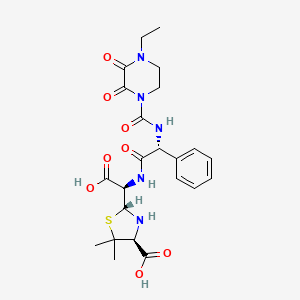
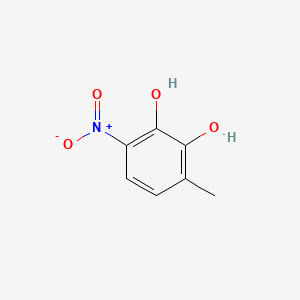
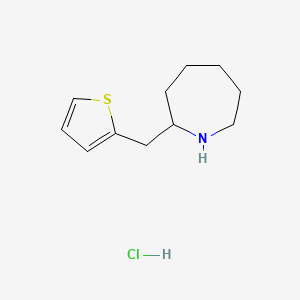
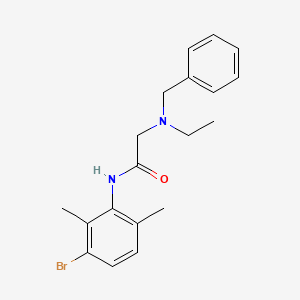

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)
![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)
